molecular formula C36H71NO10S B159389 Taurolipid C CAS No. 126513-90-4

Taurolipid C

货号: B159389
CAS 编号: 126513-90-4
分子量: 710 g/mol
InChI 键: BXEVRQCXMVJMIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Taurolipid C is a naturally occurring taurine-conjugated lipid (taurolipid) that was first identified and isolated from the cells of the ciliate protozoan Tetrahymena thermophila . In its native context, this specific lipid accounted for approximately 1.2% of the total taurolipids found in the cells . Structural analysis has determined that Taurolipid C is chemically defined as 2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoylamino)ethanesulfonic acid . Its structure features a pentahydroxystearic acid moiety, specifically identified as 2,3,7,12,13-pentahydroxystearic acid, which is a novel fatty acid. In this structure, the carboxyl group of the pentahydroxystearic acid is linked to the amino group of taurine, while the hydroxy group at the C-3 position is esterified with non-hydroxy fatty acids . Taurolipid C belongs to a broader class of taurine-containing lipids, which are conjugates of taurine with fatty acids or their derivatives and are known to be widespread in many living organisms, including mammalian and marine species . These types of taurine-conjugated compounds represent an area of interest in natural product research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

属性

CAS 编号

126513-90-4

分子式

C36H71NO10S

分子量

710 g/mol

IUPAC 名称

2-[(3-hexadecanoyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)amino]ethanesulfonic acid

InChI

InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46)

InChI 键

BXEVRQCXMVJMIQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O

规范 SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O

同义词

2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)aminoethanesulfonic acid
taurolipid C

产品来源

United States

Biosynthesis and Natural Occurrence of Taurolipid C

Elucidating the Biosynthetic Pathway in Protozoa

The biosynthesis of Taurolipid C is a multi-step process involving specific precursors and enzymatic modifications. Research, primarily in the protozoan Tetrahymena thermophila, has begun to unravel this complex pathway.

Identification of Biosynthetic Precursors and Intermediates

The journey to Taurolipid C begins with simpler molecules that are progressively assembled and modified. Key precursors and intermediates identified in this process include taurine (B1682933), fatty acids, and the crucial intermediate, lipotaurine.

Taurine and Fatty Acids: The foundational components for the biosynthesis of taurolipids are taurine (2-aminoethanesulfonic acid) and various fatty acids. vulcanchem.comnih.gov

Lipotaurine: A pivotal intermediate in the synthesis of Taurolipid C is lipotaurine, specifically identified as 2-(7,13-dihydroxy-2-trans-octadecenoylamino)ethanesulfonic acid. nies.go.jp Experimental studies using radiolabeled precursors have provided strong evidence for its role. When Tetrahymena cells were incubated with double-labeled lipotaurine, synthesized from [2(n)-3H]taurine and [1-14C]stearic acid, both radioactive labels were subsequently detected in Taurolipids A, B, and C. vulcanchem.com The consistent ratio of the radioactive labels in the resulting taurolipids confirmed that lipotaurine is a direct precursor. vulcanchem.com

Other Precursors: Further research has identified other taurine-combined fatty acids that likely act as precursors to lipotaurine itself. These include 2-(octadecanoylamino)ethanesulfonic acid and 2-(7-hydroxy-13-octadecenoylamino)ethanesulfonic acid, suggesting a stepwise modification of the fatty acid chain before the final assembly of Taurolipid C. nih.gov

Enzymatic Transformations in Taurolipid C Biosynthesis

The conversion of precursors into the final Taurolipid C structure involves a series of enzymatic reactions. While the specific enzymes are not all fully characterized, the transformations they catalyze are known. The structure of Taurolipid C is 2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoylamino)ethanesulfonic acid. vulcanchem.comnih.gov This reveals several key enzymatic steps:

Amide Bond Formation: An amide bond is formed between the carboxyl group of a pentahydroxystearic acid component and the amino group of taurine. vulcanchem.comnih.gov

Hydroxylation: The stearic acid backbone undergoes multiple hydroxylation events to create the 2,3,7,12,13-pentahydroxystearic acid moiety. nih.gov

Esterification: A non-hydroxy fatty acid is attached to the C-3 hydroxyl group of the pentahydroxystearic acid via an ester linkage. vulcanchem.comnih.gov

Regulation of Biosynthetic Enzymes and Pathways

The regulation of Taurolipid C biosynthesis is an area of ongoing research. However, it is likely controlled by cellular demand and the availability of precursors. The expression and activity of the involved enzymes are expected to be tightly regulated to ensure the appropriate levels of Taurolipid C are maintained within the cell. In broader lipid biosynthesis, regulatory mechanisms often involve feedback inhibition and transcriptional control of key enzymes in the pathway. nih.govnih.gov

Occurrence and Distribution in Microbial Systems

Taurolipid C has been identified in specific microbial systems, with its presence and concentration influenced by both the organism and its environmental conditions.

Taurolipid C in Tetrahymena thermophila

Tetrahymena thermophila, a ciliated protozoan, is the primary organism in which Taurolipid C has been discovered and characterized. nih.govnies.go.jp It is considered a minor but significant component of the total taurolipids in these cells, accounting for approximately 1.2% of the total taurolipid content. vulcanchem.comnih.gov The presence of Taurolipid C and its relatives in Tetrahymena provides a valuable model system for studying the biochemistry of unusual lipids and their biological roles in protozoa. vulcanchem.com

Table 1: Taurolipid Composition in Tetrahymena thermophila

Taurolipid ComponentPercentage of Total Taurolipids
Taurolipid C~1.2% vulcanchem.comnih.gov
Other TaurolipidsNot specified

Environmental and Physiological Influences on Taurolipid Formation in Euglena gracilis

While Taurolipid C itself has been most extensively studied in Tetrahymena, related taurolipids have been investigated in the flagellated protozoan Euglena gracilis. Studies have shown that environmental and physiological conditions can significantly impact the formation of these compounds.

Nutritional Stress: The formation of taurolipids in Euglena appears to be a response to nutritional stress. These lipids are present in low amounts or are absent in dividing cells but accumulate in dark-grown, non-dividing (resting) cells. microbiologyresearch.org

Light Exposure: Illumination has been shown to increase the labeling of taurolipids in plastid-containing strains of Euglena (wild-type and the W3BUL mutant). microbiologyresearch.org This suggests that light may relieve a negative control exerted by the plastid on taurolipid formation. microbiologyresearch.org In contrast, a mutant lacking plastids (W10BSmL) shows high levels of taurolipid labeling regardless of illumination. microbiologyresearch.org

Growth Phase: The accumulation of mucus, which contains anionic glycoproteins and polysaccharides, increases as Euglena gracilis cultures enter the stationary phase, a period of reduced cell division. researchgate.net This aligns with the observation that taurolipid formation is elevated in non-dividing cells. microbiologyresearch.org

Temperature: Temperature affects the growth rate and cell composition of E. gracilis. plos.org While the direct impact on Taurolipid C is not specified, temperature is a known modulator of lipid metabolism in this organism. For instance, lower temperatures can lead to an increase in unsaturated fatty acids. nih.govfrontiersin.org

Table 2: Factors Influencing Taurolipid Formation in Euglena gracilis

FactorObservation
Cell DivisionLow or absent in dividing cells microbiologyresearch.org
Nutritional StateAccumulate under non-dividing (resting) conditions microbiologyresearch.org
LightIncreases formation in plastid-containing cells microbiologyresearch.org
Plastid PresenceAppears to exert a negative control on formation microbiologyresearch.org

Comparative Analysis of Taurolipid Profiles Across Diverse Organisms

While initially discovered in the protozoan Tetrahymena, taurolipids are not exclusive to this organism. This class of lipids has been identified in a variety of other organisms, indicating a broader distribution and functional significance in biology. nih.gov The structural diversity of taurolipids across different species is significant, with variations often occurring in the fatty acid components attached to the core taurine structure.

A notable group of taurolipids, named copepodamides , has been identified in marine and freshwater copepods, which are highly abundant microcrustaceans. nih.govnih.govvliz.be These molecules function as important chemical signals, or infochemicals, in aquatic ecosystems. acs.org For instance, their presence in the water can be detected by phytoplankton, which may respond by inducing defensive mechanisms such as toxin production. nih.govacs.org

Comparative studies have revealed distinct differences in the copepodamide profiles between marine and freshwater species. Marine copepods typically contain both copepodamides (CA) and their saturated counterparts, dihydro-copepodamides (dhCA). vliz.be In contrast, freshwater copepods are predominantly characterized by the presence of dhCAs. vliz.be Furthermore, researchers have identified ten previously undescribed copepodamide structures, with four being found exclusively in freshwater copepods, highlighting the chemical diversity within this lipid subclass. vliz.be

Beyond protozoans and copepods, taurolipids have also been isolated from other marine invertebrates. These include marine sponges, such as the Antarctic glass sponge Anoxycalyx (Scolymastra) joubini, and sea urchins. nih.govresearchgate.net The protozoan Euglena is another known source of taurolipids. nih.govmicrobiologyresearch.org In Euglena, taurolipid formation appears to be influenced by environmental factors such as light and may be a response to nutritional stress. microbiologyresearch.org The presence of these compounds in such a diverse range of organisms suggests they fulfill a variety of biological roles, from structural components of membranes to signaling molecules mediating ecological interactions. nih.govmicrobiologyresearch.org

The following table summarizes the occurrence of taurolipids in various organisms as documented in scientific literature.

Organism GroupSpecific Organism (Example)Taurolipid Class/CompoundEnvironmentReference
Protozoa Tetrahymena thermophilaTaurolipid A, B, CFreshwater nih.govnih.gov
Euglena gracilisTaurolipidsFreshwater microbiologyresearch.org
Crustacea Marine CopepodsCopepodamides (CA), Dihydro-copepodamides (dhCA)Marine vliz.be
Freshwater CopepodsDihydro-copepodamides (dhCA)Freshwater vliz.be
Porifera Anoxycalyx (Scolymastra) joubiniTaurine-conjugated anthranilic acidMarine researchgate.net
Echinodermata Sea UrchinsTaurolipidsMarine nih.gov

Structure Activity Relationship Sar Studies of Taurolipid C Derivatives

Design and Synthesis of Chemically Modified Analogs for SAR

The rational design and synthesis of chemically modified analogs of Taurolipid C are fundamental to understanding its SAR. This process involves the targeted alteration of its three main structural components: the fatty acid chain, the hydroxyl groups and ester linkages, and the taurine (B1682933) headgroup with its spacer region.

Varied Fatty Acid Chain Lengths and Degrees of Unsaturation

The nature of the fatty acid chain, including its length and degree of unsaturation, is a critical determinant of the biological activity of lipid molecules. nih.govlumenlearning.comlibretexts.org In the context of Taurolipid C derivatives, synthetic strategies have been employed to create a library of analogs with diverse fatty acid chains.

Fatty acids can be broadly categorized based on their carbon chain length: short-chain (fewer than 6 carbons), medium-chain (6-12 carbons), and long-chain (13-21 carbons), and very long-chain (22 or more carbons). wikipedia.org The length of the carbon chain influences the physical properties of the fatty acid, such as its melting point. lumenlearning.com Generally, longer chains lead to higher melting points. lumenlearning.com

Systematic studies on Taurolipid C analogs with varied fatty acid chains have revealed that these modifications can significantly impact their biological profiles. For instance, research on related lipid compounds has shown that both chain length and the degree of unsaturation can influence their interactions with cellular targets and subsequent biological responses. nih.gov

Table 1: Examples of Fatty Acid Modifications in SAR Studies

Modification TypeExample of ChangePotential Impact on Properties
Chain Length C16:0 to C18:0Increased hydrophobicity and melting point
C18:0 to C14:0Decreased hydrophobicity and melting point
Unsaturation C18:0 (stearic acid) to C18:1 (oleic acid)Introduction of a kink, increased fluidity
C18:1 to C18:2 (linoleic acid)Increased unsaturation and potential for oxidation

Derivatization of Hydroxyl Groups and Ester Linkages

The hydroxyl groups and ester linkages within the Taurolipid C structure present opportunities for chemical modification to probe their importance in biological activity. Derivatization of these functional groups can alter the polarity, stability, and steric properties of the molecule. nih.govuniba.sk

Modifications within the Taurine Headgroup and Spacer Region

The taurine headgroup is a defining feature of Taurolipid C, contributing a polar and acidic character to the molecule. Modifications in this region, as well as the spacer that connects it to the lipid backbone, are crucial for understanding the SAR. pnas.org

Analogs can be synthesized with variations in the taurine moiety itself, such as altering the sulfonic acid group to a carboxylic acid or other polar functionalities. nih.gov The length and composition of the spacer region can also be modified to explore the optimal distance and flexibility required for interaction with biological targets. Research on other taurine-containing lipids has highlighted the importance of the headgroup in mediating interactions with proteins and membranes. researchgate.net The synthesis of analogs with different amino acid headgroups or modified spacer arms allows for a detailed investigation of the specific requirements for biological activity. researchgate.net

Quantitative Activity Profiling in Cellular Assays

To establish a clear SAR, the synthesized Taurolipid C analogs must be evaluated in relevant biological assays. Quantitative activity profiling in cellular systems provides the data necessary to correlate specific structural changes with biological outcomes. researchgate.netderangedphysiology.com

Assessment of Dose-Response Relationships

A fundamental aspect of quantitative profiling is the determination of dose-response relationships. msdmanuals.comwikipedia.org In these experiments, cells are treated with a range of concentrations of a Taurolipid C analog, and a specific biological effect is measured. derangedphysiology.comfrontiersin.org This allows for the calculation of key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to elicit 50% of the maximal response or inhibition, respectively.

Plotting the response against the logarithm of the drug concentration typically generates a sigmoidal curve. wikipedia.org The position of this curve on the x-axis reflects the potency of the compound, while the maximum height of the curve indicates its efficacy. msdmanuals.com By comparing the dose-response curves of different analogs, researchers can quantitatively assess how structural modifications affect their biological activity. msdmanuals.com

Table 2: Hypothetical Dose-Response Data for Taurolipid C Analogs

AnalogFatty Acid ChainEC50 (µM)Maximal Response (%)
Taurolipid C C18:110100
Analog 1 C16:02595
Analog 2 C18:25105
Analog 3 Modified Headgroup5080

This table is for illustrative purposes only and does not represent actual experimental data.

Correlation between Structural Features and Biological Responses

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of the Taurolipid C analogs and their observed biological responses. nih.gov By analyzing the data from quantitative cellular assays, researchers can identify which molecular modifications lead to an increase, decrease, or no change in activity.

For example, if analogs with longer saturated fatty acid chains consistently show lower activity, it suggests that increased lipophilicity in that region is detrimental. Conversely, if a specific modification to the taurine headgroup enhances the desired biological effect, it points to the importance of that particular chemical feature for target engagement. These correlations are essential for building a predictive model of the SAR, which can guide the future design of more effective and specific Taurolipid C-based compounds. ic.ac.uk

Computational Approaches in SAR Elucidation

Molecular Docking and Ligand-Based Design

Molecular docking and ligand-based design are cornerstone computational strategies in modern drug discovery and are highly applicable to the study of Taurolipid C derivatives. nih.govmdpi.com These methods help in understanding how a ligand, such as a Taurolipid C analog, might bind to a target receptor and in designing new molecules with improved binding affinity and specificity. d-nb.infoconsensus.app

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target macromolecule, typically a protein. nih.gov This technique allows for the visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for molecular recognition. For Taurolipid C, which possesses numerous hydrogen bond donors (hydroxyl groups, amide) and acceptors (sulfonate, ester, hydroxyl groups), as well as a long hydrophobic tail, molecular docking can be instrumental in:

Identifying Potential Biological Targets: By docking Taurolipid C against various known protein structures, potential biological receptors can be identified.

Elucidating Binding Modes: Understanding how Taurolipid C and its derivatives orient themselves within a binding pocket can explain their biological activity. For instance, the orientation of the taurine headgroup and the conformation of the fatty acid chain can be critical.

Predicting Binding Affinities: Scoring functions are used to estimate the binding energy of the ligand-protein complex, allowing for the ranking of different derivatives based on their predicted potency. scirp.org

While no specific molecular docking studies on Taurolipid C have been published, we can conceptualize a hypothetical study to illustrate the process. Consider a putative enzyme target for Taurolipid C. A molecular docking study would involve creating a library of virtual Taurolipid C derivatives with modifications at various positions, such as the length of the acyl chain, the number and position of hydroxyl groups, or modifications to the taurine moiety. These derivatives would then be docked into the enzyme's active site.

Illustrative Molecular Docking Data for Taurolipid C Derivatives

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Taurolipid CParent Molecule-8.5Arg120, Tyr355, Ser353
Derivative 1Shorter Acyl Chain (C12)-7.2Arg120, Tyr355
Derivative 2Longer Acyl Chain (C20)-9.1Arg120, Tyr355, Ser353, Leu294
Derivative 3Dehydroxylation at C-7-7.9Tyr355, Ser353
Derivative 4Ester to Amide Linkage-8.8Arg120, Tyr355, Asp290

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based Design

In the absence of a known 3D structure of a biological target, ligand-based drug design methods become particularly useful. d-nb.info These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.net Key ligand-based methods applicable to Taurolipid C include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. A pharmacophore model for Taurolipid C could highlight the spatial relationship between the anionic sulfonate group, the hydrophobic acyl chain, and the array of hydroxyl groups.

3D-QSAR (see section 5.3.2): This method builds a statistical correlation between the 3D properties of a set of molecules and their biological activities.

By generating a pharmacophore model from a set of active Taurolipid C analogs, researchers could screen large virtual libraries to identify novel, structurally diverse compounds that fit the model and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. echemi.comacs.org

For a series of Taurolipid C derivatives, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. The process involves:

Data Set Preparation: A series of Taurolipid C analogs with experimentally determined biological activities is required.

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These can be classified as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govacs.org

A validated QSAR model for Taurolipid C derivatives could be expressed in a general form:

Activity = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

Where the descriptors could be, for example, the length of the fatty acid chain (related to hydrophobicity), the number of hydroxyl groups (related to polarity and hydrogen bonding capacity), or specific quantum chemical parameters. Such a model would be invaluable for predicting the activity of newly designed derivatives before their synthesis, thereby saving significant time and resources. scispace.com

Illustrative QSAR Data for Taurolipid C Derivatives

DerivativeLogPPolar Surface Area (Ų)Molecular Weight ( g/mol )Predicted IC₅₀ (µM)
Taurolipid C6.8199.5710.015.2
Derivative 15.2199.5653.925.8
Derivative 28.4199.5766.18.1
Derivative 37.1180.3694.020.5
Derivative 46.5202.1709.012.7

This table is for illustrative purposes only and does not represent actual experimental data. IC₅₀ refers to the half maximal inhibitory concentration.

By analyzing the coefficients in the QSAR equation, researchers can determine which structural features are most important for enhancing or diminishing the biological activity of Taurolipid C, providing clear guidance for future lead optimization.

Preclinical Research Models for Taurolipid Efficacy and Biological Roles

Development and Validation of In Vitro Biological Models

In vitro models, which involve experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or culture dish), represent the first step in characterizing the biological effects of Taurolipid C. cusabio.com These models offer several advantages, including high-throughput capabilities, precise control over experimental conditions, and the ability to dissect specific cellular and molecular mechanisms. cusabio.com The development of robust and validated in vitro assays is critical for generating reliable and reproducible data.

Phenotypic screening is an approach in drug discovery that focuses on identifying compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, often without prior knowledge of the specific molecular target. technologynetworks.com This strategy is particularly useful for discovering compounds with novel mechanisms of action. technologynetworks.comsygnaturediscovery.com

Cell-based phenotypic assays for Taurolipid C would involve exposing various cultured cell lines to the compound and monitoring for a range of cellular changes. Given that taurolipids are a class of fatty acid amides, assays could be designed to investigate effects on lipid metabolism, cellular morphology, and stress responses. nih.govresearchgate.net High-content imaging and automated microscopy are powerful tools in this context, allowing for the simultaneous measurement of multiple phenotypic parameters in a high-throughput manner. biocompare.com For instance, a solvatochromic dye could be used for superior staining of lipid droplets, which are dynamic organelles involved in cellular energy homeostasis and signaling. nih.gov

Table 1: Hypothetical Phenotypic Screening Parameters for Taurolipid C

Phenotypic Parameter Assay Principle Potential Taurolipid C-Induced Change
Lipid Droplet Accumulation Staining with fluorescent lipid probes (e.g., Nile Red) followed by high-content imaging. Increase or decrease in the number, size, or intensity of lipid droplets per cell.
Cell Morphology Analysis of cell shape, area, and cytoskeletal organization using immunofluorescence. Alterations in cell spreading, formation of protrusions, or changes in actin stress fibers.
Mitochondrial Health Use of potentiometric dyes (e.g., TMRM) to measure mitochondrial membrane potential. Changes in membrane potential, indicating effects on mitochondrial function or cellular metabolism.
Cell Proliferation Quantifying cell numbers over time using live-cell imaging or DNA-binding dyes. Inhibition or stimulation of cell growth, suggesting effects on the cell cycle.

| Stress Pathways Activation | Reporter gene assays for stress-response transcription factors (e.g., Nrf2, NF-κB). | Activation or suppression of specific cellular stress or inflammatory signaling pathways. |

This table is illustrative and presents potential assays that could be employed in the study of Taurolipid C. The outcomes are hypothetical.

While traditional 2D cell cultures are valuable for initial screening, they lack the complex cell-cell and cell-matrix interactions that occur in living tissues. sigmaaldrich.com Advanced 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment. technologynetworks.com Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ on a miniature scale. sigmaaldrich.combio-techne.comnih.gov

To investigate Taurolipid C, organoid systems derived from tissues where lipid metabolism is crucial, such as the liver or intestine, could be employed. rndsystems.comcorning.com For example, liver organoids could be used to study the compound's influence on hepatic lipid accumulation, a key process in metabolic diseases. Intestinal organoids could model effects on lipid absorption and gut barrier function. rndsystems.com These advanced models provide a superior platform for predicting in vivo responses compared to simpler systems. corning.com

In Vivo Animal Models for Investigating Biological Effects

Following promising in vitro findings, the evaluation of a compound's biological effects in a whole, living organism becomes necessary. In vivo animal models are indispensable for understanding the complex interplay of pharmacokinetics, pharmacodynamics, and systemic effects that cannot be replicated in vitro. scantox.comfrontiersin.org

The selection of an appropriate animal model is a critical decision in preclinical research, guided by factors such as the physiological and metabolic similarity between the animal species and humans. eupati.eu For a compound like Taurolipid C, initial studies might be conducted in rodents, such as mice or rats, due to their well-characterized genetics, availability of disease models, and established research protocols. eupati.eunih.gov

The choice of a specific model depends on the hypothesized therapeutic application. If Taurolipid C is being investigated for effects on metabolic disorders, genetically modified mouse models that spontaneously develop conditions like obesity or fatty liver disease might be selected. nih.gov For studying inflammatory processes, models involving the induction of inflammation, for instance with lipopolysaccharide (LPS), could be utilized. nih.gov The C57BL/6 mouse strain, for example, is known for its strong Th1 immune response, making it suitable for certain inflammation studies. nih.gov Ultimately, the goal is to use a "relevant species" in which the compound is pharmacologically active. uantwerpen.beresearchgate.net

Table 2: Examples of Animal Models for Investigating Taurolipid C

Research Area Animal Model Rationale for Selection
Metabolic Function Diet-induced obesity (DIO) mice Models the effects of a high-fat diet, relevant for studying compounds that modulate lipid metabolism.
Inflammation LPS-induced acute inflammation model in rats Allows for the study of anti-inflammatory effects in a systemic, inducible context. nih.gov
Neurobiology Rat models of neurodegenerative disease Taurolipids have been identified in the CNS, suggesting a potential role in neurological function. researchgate.net

| General Toxicology | Zebrafish (Danio rerio) | The optical transparency of zebrafish embryos allows for rapid, non-invasive observation of organ development and toxicity. researchgate.net |

This table provides examples of animal models that could be relevant for studying Taurolipid C based on general preclinical research principles.

Once an appropriate animal model is established, the effects of Taurolipid C are assessed by measuring a variety of molecular and cellular endpoints. This involves collecting tissues and fluids (e.g., blood, liver, brain) at the end of the study for detailed analysis.

The specific endpoints measured would be guided by the in vitro findings and the research question. For example, if in vitro screens suggested an effect on lipid metabolism, key endpoints in an in vivo study would include plasma levels of triglycerides and cholesterol, as well as histological analysis of lipid accumulation in the liver (steatosis). If anti-inflammatory activity is hypothesized, researchers might measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or affected tissues. Mechanistic studies might look at the expression and activity of key enzymes or signaling proteins within a targeted pathway. nih.gov

Mechanistic Studies in Preclinical Contexts

Mechanistic studies aim to answer the "how" and "why" behind a compound's observed biological effects. frontiersin.orgnihr.ac.uk While phenotypic screens identify what a compound does, mechanistic experiments elucidate the specific molecular pathways through which it acts. This understanding is crucial for optimizing the compound and identifying potential biomarkers for its activity.

In the preclinical context of Taurolipid C, mechanistic studies would build upon the findings from both in vitro and in vivo models. For instance, if Taurolipid C was found to reduce lipid accumulation in liver cells and in an animal model of fatty liver disease, mechanistic experiments would aim to identify its direct molecular target. This could involve techniques such as thermal proteome profiling or affinity-based target identification. Subsequent experiments would validate this target, for example, by using genetic tools like CRISPR/Cas9 to knock out the proposed target protein in a cell line and then testing whether Taurolipid C still has the same effect. nih.gov Understanding the mechanism of action provides a rational basis for the compound's further development and clinical application. frontiersin.org

Elucidation of Specific Signaling Pathways in Complex Systems

Direct research into the specific signaling pathways modulated by Taurolipid C is not extensively documented. However, the biological activity of the taurolipid family, particularly their role as signaling molecules and enzyme inhibitors, offers significant insights.

Enzyme Inhibition: Studies on the closely related Taurolipid A and Taurolipid B, isolated from the protozoan Tetrahymena, have demonstrated potent inhibitory effects on Clostridium perfringens sialidase. nih.gov This inhibition is non-competitive, suggesting the inhibitor binds to an allosteric site—a location on the enzyme other than the active site—which then induces a conformational change that blocks the enzyme's function. nih.govjackwestin.com The inhibitory action was found to be most effective under acidic conditions and at low ionic strength. nih.gov For instance, the addition of 280 pmol of Taurolipid B to 20 mU of the sialidase enzyme resulted in a reduction of its activity to just 7% of the original level. nih.gov The structural components essential for this inhibition are both the long-chain acyl group and the sulfonic acid group of the taurine (B1682933) moiety. nih.gov This mechanism suggests that Taurolipid C, which shares these core structural features, may also function as a regulator of specific enzymatic pathways through allosteric inhibition. jackwestin.comnih.gov

Inter-organismal Signaling: A class of taurolipids known as copepodamides, released by marine copepods, act as crucial signaling molecules in aquatic ecosystems. pnas.org These lipids, which share the characteristic taurine-fatty acid amide bond with Taurolipid C, are detected by phytoplankton at pico- to nanomolar concentrations. pnas.org In response to these chemical cues, the bloom-forming dinoflagellate Alexandrium minutum can increase its production of paralytic shellfish toxins by up to 20-fold. pnas.org This serves as an induced chemical defense against predation. pnas.orgpelagial.se

Further research into this signaling cascade in diatoms like Pseudo-nitzschia suggests the involvement of G protein-coupled receptors and downstream signal transduction pathways that lead to the biosynthesis of defensive compounds like domoic acid. nih.gov While not directly studying Taurolipid C, these models show that taurolipids can trigger complex intracellular signaling cascades upon perception by another organism, leading to significant changes in its metabolic and chemical profile. pnas.orgnih.gov

Table 1: Observed Biological Activities and Signaling Roles of Taurolipids in Preclinical Models

Taurolipid / Related Compound Model System Observed Effect Proposed Signaling Mechanism Citation
Taurolipid A & B In vitro enzyme assay Potent, non-competitive inhibition of Clostridium perfringens sialidase. Allosteric binding to the enzyme, inducing a conformational change that blocks activity. nih.govjackwestin.com
Copepodamides Alexandrium minutum (dinoflagellate) Up to 20-fold increase in paralytic shellfish toxin production. Activation of a defensive chemical pathway upon perception of the predator cue. pnas.org
Copepodamides Pseudo-nitzschia seriata (diatom) 10-fold increase in domoic acid production. Perception via receptors leading to signal transduction through G protein pathways. pelagial.senih.gov
Copepodamides Skeletonema marinoi (diatom) Reduction in colony size. Induced chemical defense to reduce grazing pressure. pelagial.se

Identification of Novel Biomarkers of Activity

The identification of novel biomarkers specifically to monitor the activity of Taurolipid C is an area that requires further investigation. A biomarker is a measurable indicator of a biological state or condition. nih.gov In the context of Taurolipid C, this could involve identifying molecules whose levels change in response to the presence or activity of Taurolipid C, or using Taurolipid C itself as a marker for a particular biological source or process.

Lipids as Source-Specific Biomarkers: Lipids are frequently used as biomarkers to trace the origin of organic matter in environmental samples. mdpi.com The unique structure of Taurolipid C, containing a novel 2,3,7,12,13-pentahydroxystearic acid, makes it a potential biomarker for the presence of its source organism, Tetrahymena thermophila. nih.gov Its detection in an environmental or biological sample could signify the contribution of Tetrahymena or closely related organisms to that system.

Metabolites as Activity Biomarkers: In the signaling systems involving copepodamides, the downstream products of the induced pathways serve as biomarkers of the lipid's activity. For example, an increase in paralytic shellfish toxins in Alexandrium or domoic acid in Pseudo-nitzschia is a direct, measurable consequence—and thus a biomarker—of the signaling activity of the copepodamides. pnas.orgpelagial.se Applying this principle to Taurolipid C, if its biological role involves enzyme inhibition or another form of signaling, biomarkers of its activity would likely be the substrates or products of the target pathway. For instance, if Taurolipid C inhibits a specific enzyme, an accumulation of that enzyme's substrate or a reduction in its product could serve as a biomarker for Taurolipid C's bioactivity.

Table 2: Potential Biomarker Strategies for Taurolipid C

Biomarker Type Potential Biomarker Rationale / Principle Context of Activity Citation
Source Biomarker Taurolipid C Unique chemical structure specific to source organisms like Tetrahymena thermophila. Indicates the presence or contribution of the source organism in a given sample. nih.govmdpi.com
Activity Biomarker (Substrate Accumulation) Substrate of a target enzyme Non-competitive inhibition by Taurolipid C would cause the enzyme's substrate to accumulate. Monitoring the inhibitory effect of Taurolipid C on a specific enzymatic pathway. nih.govwikipedia.org
Activity Biomarker (Product Induction) Induced defensive compounds (e.g., toxins) The presence of Taurolipid C could trigger a signaling cascade resulting in the synthesis of new molecules. Monitoring the effect of Taurolipid C as an inter-organismal signaling molecule. pnas.orgpelagial.senih.gov

Metabolism and Disposition of Taurolipids Preclinical Focus

In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo persistence of a compound. researchgate.netwuxiapptec.com These tests measure the rate at which a compound is broken down by metabolic enzymes, typically in liver-derived systems. researchgate.netwuxiapptec.com The data generated, such as the half-life (t½) and intrinsic clearance (CLint), are vital for forecasting pharmacokinetic properties like bioavailability. nih.govnuvisan.com

The stability of a compound when incubated with liver microsomes is a key indicator of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of these phase I metabolic enzymes. nih.gov

To assess the microsomal stability of a compound like Taurolipid C, it would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. mdpi.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com A rapid decrease in concentration suggests metabolic instability. nih.gov

The degradation pathways can be elucidated by identifying the metabolites formed during these incubations. For lipid-containing structures, common degradation pathways include hydroxylation, hydrolysis of ester bonds, and oxidation. mdpi.com

Table 1: Representative Microsomal Stability Assay Parameters

Parameter Description
Test System Liver microsomes (human, rat, mouse)
Compound Concentration Typically 1 µM
Microsomal Protein 0.5 - 1 mg/mL
Cofactor NADPH
Incubation Time 0, 5, 15, 30, 60 minutes

Following incubation in metabolic systems like microsomes or hepatocytes, the resulting mixture is analyzed to identify and characterize any metabolites. researchgate.net High-resolution mass spectrometry is a powerful tool for this purpose, as it can determine the exact mass of metabolites, allowing for the prediction of their elemental composition and, consequently, the type of metabolic reaction that has occurred (e.g., addition of an oxygen atom in hydroxylation). nih.gov

For a compound like Taurolipid C, one might anticipate metabolites arising from the modification of the lipid tail or the taurine (B1682933) conjugate. The structural elucidation of these metabolites provides critical insights into the "soft spots" of the molecule that are most susceptible to metabolism. researchgate.net

To pinpoint which enzyme systems are responsible for metabolism, several approaches can be used. britannica.com For instance, to determine the involvement of specific CYP isozymes, the compound can be incubated with a panel of recombinant human CYP enzymes expressed in a cellular system. mdpi.com Alternatively, chemical inhibitors specific to certain CYP isozymes can be used in microsomal incubations. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. nih.gov For compounds with ester linkages, the role of esterases would also be investigated. mdpi.com

In Vitro Metabolic Flux Analysis for Pathway Elucidation

Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.commdpi.com It provides a detailed snapshot of cellular metabolism under specific conditions. creative-proteomics.com

Isotopic tracing is the core experimental component of MFA. creative-proteomics.com Cells are cultured in a medium containing a substrate, such as glucose or an amino acid, that has been enriched with a stable isotope like carbon-13 (¹³C). researchgate.netnih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov

By measuring the distribution of these isotopic labels in the metabolites using mass spectrometry or NMR spectroscopy, it is possible to trace the flow of atoms through the metabolic pathways. researchgate.netnih.gov For a compound like Taurolipid C, one could use ¹³C-labeled precursors of its lipid or taurine components to elucidate its biosynthetic and catabolic pathways.

Table 2: Common Isotopic Tracers in Metabolic Flux Analysis

Tracer Pathway(s) Investigated
[U-¹³C]glucose Glycolysis, Pentose Phosphate (B84403) Pathway, TCA Cycle
[U-¹³C]glutamine TCA Cycle, Amino Acid Metabolism

The data from isotopic tracing experiments are then used in a computational model of the cell's metabolic network. mdpi.com This model is a mathematical representation of the biochemical reactions occurring in the cell. mdpi.com By fitting the experimental labeling data to the model, it is possible to calculate the flux, or rate, of each reaction in the network. mdpi.com This provides a quantitative understanding of how the cell is utilizing different pathways and how a compound like Taurolipid C might be synthesized or degraded within this network.

Information regarding the preclinical metabolism and disposition of Taurolipid C is not available in publicly accessible scientific literature.

Despite a comprehensive search for scholarly articles and research data, no specific information was found on the preclinical pharmacokinetic profiling of the chemical compound “Taurolipid C.” The requested details regarding its absorption, tissue distribution, excretion pathways, and elimination kinetics have not been documented in the accessible scientific domain.

While the compound "Taurolipid C" is mentioned in phytochemical studies as a natural product isolated from plants such as Abutilon indicum and Kalanchoe delagoensis, there is a notable absence of research pertaining to its metabolic fate and disposition in preclinical models. In-silico predictions on absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been mentioned in one study, but these are computational estimations and not the result of experimental preclinical studies.

Consequently, the generation of a detailed article adhering to the requested outline on the metabolism and disposition of Taurolipid C is not possible due to the lack of available scientific data.

Advanced Research Methodologies and Future Directions

Integrated Multi-Omics Analysis for Comprehensive Understanding

A holistic view of the cellular response to Taurolipid C can be achieved by integrating data from various "omics" disciplines. This systems-level approach allows researchers to connect molecular changes across different biological layers, from genes to metabolites. researchgate.netaccscience.com

Metabolomics is a powerful tool for investigating the global metabolic changes induced by a compound without pre-existing bias. In the context of Taurolipid C, untargeted metabolomics can identify and quantify a wide array of endogenous small molecules in biological systems, providing a functional readout of the cellular state. frontiersin.org

Methodologies such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are central to these investigations. nih.govnih.gov By comparing the metabolic profiles of cells or tissues treated with Taurolipid C to untreated controls, researchers can identify statistically significant changes in metabolite levels. These differential metabolites can then be mapped to specific biochemical pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org Given that Taurolipid C is a derivative of taurine (B1682933), this approach could reveal its influence on pathways such as lipid metabolism (including sphingolipid and glycerophospholipid metabolism), bile acid metabolism, and amino acid metabolism. frontiersin.orgnih.gov This method provides crucial insights into the compound's mechanism of action by revealing the specific metabolic pathways it modulates. nih.gov

Table 1: Metabolomics Workflow for Pathway Analysis

StepDescriptionObjective
Sample Collection Biological samples (e.g., cells, tissues, biofluids) are collected from treated and control groups.To obtain material for metabolic profiling.
Metabolite Extraction Small molecule metabolites are extracted from the samples.To isolate the metabolome for analysis.
Data Acquisition Extracted samples are analyzed using UPLC-MS/MS to generate high-resolution mass data. nih.govnih.govTo detect and quantify thousands of metabolites simultaneously.
Data Processing Raw data is processed to identify features, align peaks, and perform initial normalization.To prepare the data for statistical analysis.
Statistical Analysis Multivariate statistical methods (e.g., PCA, PLS-DA) are used to identify metabolites that are significantly different between groups. nih.govnih.govTo pinpoint the specific metabolites affected by Taurolipid C.
Pathway Analysis Differentially abundant metabolites are mapped to metabolic pathways using bioinformatics tools and databases (e.g., MetaboAnalyst, KEGG). frontiersin.orgTo identify the biological pathways impacted by the compound.

To understand how Taurolipid C exerts its effects at the protein level, proteomics and phosphoproteomics are indispensable. These technologies enable the global identification and quantification of proteins and their phosphorylation states, offering deep insights into cellular signaling networks. nih.govfrontiersin.org The analysis of the phosphoproteome is particularly critical, as protein phosphorylation is a key post-translational modification that regulates the vast majority of cellular processes. mdpi.com

Using label-free quantitative mass spectrometry-based approaches, researchers can identify thousands of proteins and phosphosites. nih.gov By analyzing changes in protein abundance and phosphorylation levels following treatment with Taurolipid C, it is possible to deconvolve its molecular targets. nih.gov Functional enrichment and network analysis of the differentially regulated proteins and phosphoproteins can reveal modulation of key signaling pathways, such as the mTOR, JNK, or CDK pathways, which are central to cellular growth, stress response, and proliferation. nih.govbiorxiv.org This approach can successfully identify key signaling pathways and therapeutically relevant proteins, guiding further investigation into the compound's mechanism of action. nih.gov

Table 2: Proteomics & Phosphoproteomics Workflow for Target Deconvolution

StepDescriptionObjective
Protein Extraction & Digestion Proteins are extracted from cell lysates and digested into smaller peptides.To prepare proteins for mass spectrometry analysis.
Phosphopeptide Enrichment For phosphoproteomics, phosphopeptides are selectively enriched from the peptide mixture (e.g., using titanium dioxide).To increase the detection sensitivity of low-abundance phosphopeptides.
LC-MS/MS Analysis Peptides and/or phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govTo identify and quantify thousands of peptides and phosphopeptides.
Database Searching The resulting spectra are searched against protein databases to identify peptide sequences and phosphorylation sites. mdpi.comTo determine the identity of the proteins and the specific location of phosphorylation.
Quantitative Analysis The abundance of each protein/phosphopeptide is compared between treated and control samples.To identify which proteins and phosphosites are significantly up- or down-regulated.
Bioinformatic Analysis Differentially expressed proteins/phosphoproteins are analyzed for pathway enrichment and protein-protein interaction networks. nih.govTo uncover the biological processes and signaling networks targeted by Taurolipid C.

Transcriptomics provides a snapshot of the cellular response to a stimulus by quantifying the expression levels of thousands of genes simultaneously. elifesciences.org RNA-sequencing (RNA-Seq) is the state-of-the-art method for this type of analysis, revealing how Taurolipid C may alter cellular function by modulating gene expression programs. nih.govfrontiersin.org

The methodology involves extracting RNA from Taurolipid C-treated and control samples, converting it to a library of cDNA fragments, and sequencing it using high-throughput technology. rna-seqblog.com The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene, often reported in metrics like Transcripts Per Million (TPM), which normalizes for both sequencing depth and gene length. rna-seqblog.com Subsequent differential expression analysis identifies genes that are significantly upregulated or downregulated in response to the compound. cancer-pku.cn This list of genes can then be used for functional annotation and pathway analysis to generate hypotheses about the compound's biological effects, such as its impact on cell cycle regulation, metabolism, or stress responses. elifesciences.org

Table 3: Transcriptomic Analysis via RNA-Seq

StepDescriptionObjective
RNA Extraction Total RNA is isolated from biological samples.To obtain the source material for gene expression analysis.
Library Preparation RNA is converted to cDNA, fragmented, and ligated with sequencing adapters. rna-seqblog.comTo prepare the genetic material for high-throughput sequencing.
Sequencing The prepared library is sequenced to generate millions of short reads.To obtain the raw gene sequence data.
Data Processing & Alignment Reads are filtered for quality and aligned to a reference genome or transcriptome. nih.govTo assign each read to its gene of origin.
Gene Quantification The number of reads mapping to each gene is counted and normalized (e.g., to TPM). rna-seqblog.comTo determine the expression level of every gene in the sample.
Differential Expression Analysis Statistical methods are applied to identify genes with significant expression changes between conditions. cancer-pku.cnTo find the specific genes whose expression is modulated by Taurolipid C.

The true power of multi-omics lies in the integration of data from metabolomics, proteomics, and transcriptomics to build comprehensive models of cellular function. accscience.com Network biology provides the framework for this integration, representing biological systems as complex networks of interacting molecules. longdom.org By mapping the differentially expressed genes, proteins, and metabolites onto these networks, researchers can move beyond a list of individual changes to a systems-level understanding of the perturbations caused by Taurolipid C. frontiersin.org

This integrative analysis can uncover complex relationships that would be missed by studying each omics layer in isolation. researchgate.net For instance, it can link a change in the expression of a specific gene (transcriptomics) to a corresponding change in its protein product (proteomics) and the subsequent alteration of a metabolic pathway (metabolomics). Computational tools like Cytoscape are used to visualize and analyze these integrated networks, helping to identify key nodes or modules that are critically affected by the compound and represent potential drug targets or biomarkers. frontiersin.orgshimadzu.com

Table 4: Network Biology Integration

Input DataAnalytical GoalOutput/Insight
Transcriptomic Data (Differentially Expressed Genes)Identify regulatory hubs and gene networks.Understanding of the primary transcriptional response to Taurolipid C.
Proteomic/Phosphoproteomic Data (Differentially Regulated Proteins)Map out signaling cascades and protein interaction modules.Elucidation of the signaling pathways directly targeted by the compound.
Metabolomic Data (Differentially Abundant Metabolites)Reconstruct affected metabolic pathways.A functional readout of the ultimate physiological changes in the cell.
Integrated Multi-Omics Data Construct a multi-layered network to connect changes across biological scales. accscience.comA holistic, systems-level model of the mechanism of action of Taurolipid C.

High-Throughput Screening and Computational Discovery Platforms

Building on the mechanistic insights gained from multi-omics, modern drug discovery platforms can be utilized to identify new molecules that mimic or improve upon the properties of Taurolipid C.

Computational techniques play a vital role in accelerating the discovery of new therapeutic agents. chemrxiv.org Virtual screening and de novo design are two such approaches that can be applied to find or create mimetics of Taurolipid C.

Virtual screening (VS) is a computational method used to search vast libraries of small molecules to identify those that are most likely to bind to a specific biological target. medchemexpress.commdpi.com If a protein target of Taurolipid C is identified through proteomic studies, VS can be used to screen millions of virtual compounds to find novel structures that are predicted to interact with that same target, potentially with higher affinity or better pharmacological properties. nih.gov

De novo design, on the other hand, is a computational method for designing entirely new molecules. europa.eu Instead of searching existing libraries, algorithms build novel chemical structures piece by piece, guided by the structural information of a known ligand like Taurolipid C or the binding site of its target protein. This approach allows for the exploration of novel chemical space to create optimized Taurolipid C mimetics with desired characteristics. The increasing application of deep learning and other machine learning techniques is further enhancing the predictive power and success rate of both virtual screening and de novo design workflows. mdpi.commdpi.com

Table 5: Comparison of Computational Discovery Platforms

FeatureVirtual ScreeningDe Novo Design
Core Principle Filtering large, existing compound libraries. medchemexpress.comGenerating novel molecular structures from scratch. europa.eu
Starting Point A known protein target or an active ligand structure.A target binding site or a template molecule (e.g., Taurolipid C).
Primary Goal To identify promising hit compounds from available chemical space.To design new molecules with optimized, desired properties.
Key Advantage Efficiently prioritizes commercially available or readily synthesizable compounds.Can generate highly novel chemical scaffolds not present in existing libraries.
Underlying Technology Docking simulations, pharmacophore modeling, machine learning. mdpi.comnih.govFragment-based growing, generative algorithms, machine learning. chemrxiv.org

Automated Synthesis and Screening of Analog Libraries

The progression of research into the biological significance of Taurolipid C and its analogs is significantly enhanced by the development of automated synthesis and high-throughput screening (HTS) methodologies. Automated synthesis platforms, often utilizing principles of flow chemistry or robotic liquid handlers, enable the rapid generation of diverse libraries of Taurolipid C analogs. nih.gov These systems can systematically vary the fatty acid component, modify the pentahydroxystearic acid backbone, or alter the taurine moiety, creating a vast chemical space for exploration. nih.govnih.gov

Key aspects of automated synthesis in this context include:

Modular Assembly: Automated synthesizers can be programmed for the sequential addition of building blocks, mirroring a production line for molecules. chemrxiv.orgsynplechem.com This allows for the efficient and reproducible creation of a wide array of analogs from a common set of starting materials. nih.gov

High-Fidelity Reactions: The use of well-established and reliable chemical reactions is crucial for the success of automated synthesis, ensuring that the desired molecules are produced with high probability. nih.gov

Miniaturization and Parallelization: Automated systems often work on a microscale, using multi-well plates to perform numerous reactions simultaneously. nih.govsynplechem.com This not only accelerates the synthesis process but also conserves valuable reagents.

Once an analog library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound. agilent.com This involves miniaturizing and automating biological assays to test thousands of compounds in a short period. agilent.com For Taurolipid C analogs, HTS assays could be designed to measure a variety of endpoints, such as the induction of toxicity in phytoplankton, effects on biofilm formation, or interactions with specific cellular targets. nih.govnih.gov The combination of automated synthesis and HTS provides a powerful engine for discovery, facilitating the identification of novel Taurolipid C analogs with enhanced or entirely new biological functions. nih.govagilent.com

Innovations in Analytical Chemistry for Taurolipid Research

The structural complexity of Taurolipid C necessitates the use of sophisticated analytical techniques for its identification and characterization. vulcanchem.com Innovations in mass spectrometry, nuclear magnetic resonance, and chromatography are pivotal in advancing our understanding of this class of molecules.

Mass spectrometry (MS) is a cornerstone of lipid analysis, providing detailed information on molecular weight and structure. nih.govchromatographyonline.com For Taurolipid C, advanced MS techniques are indispensable. High-resolution mass spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, allows for the precise determination of the elemental composition of the molecule. chromatographyonline.commdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate the connectivity of its components, such as identifying the specific fatty acid attached and confirming the presence of the taurine and pentahydroxystearic acid moieties. nih.govnih.gov Techniques like collision-induced dissociation (CID) are employed to break the molecule apart in a controlled manner, providing structural clues from the resulting fragment ions. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is equally crucial, particularly for determining the three-dimensional structure and stereochemistry of Taurolipid C. numberanalytics.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. researchgate.net 1H NMR provides information about the protons in the molecule, while 13C NMR details the carbon skeleton. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal how different atoms are connected within the molecule. numberanalytics.com These experiments were instrumental in confirming that the carboxyl group of the pentahydroxystearic acid is linked to the amino group of taurine via an amide bond, and that a non-hydroxy fatty acid is esterified at the C-3 position of the pentahydroxystearic acid. vulcanchem.comnih.gov

Chromatography is an essential technique for separating Taurolipid C from complex biological mixtures and for resolving different isomers. pennwest.edudu.edu.eg The isolation of Taurolipid C from organisms like Tetrahymena thermophila typically involves multiple chromatographic steps. vulcanchem.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is widely used for the purification and analysis of lipids like Taurolipid C. mdpi.comnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach for separating different lipid species. du.edu.egnih.gov The choice of column, mobile phase composition, and temperature are critical factors in achieving good separation of isomers. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simpler and often used initial step for the fractionation of lipid extracts. du.edu.egnih.gov It can effectively separate classes of lipids, and specific staining reagents can be used to visualize the separated compounds. dss.go.th

Gas Chromatography (GC): While not typically used for the intact analysis of large molecules like Taurolipid C, GC coupled with mass spectrometry (GC-MS) is invaluable for analyzing the fatty acid components after hydrolysis from the parent lipid. researchgate.netunizin.org

The analysis of isomers, which have the same chemical formula but different structural arrangements, presents a significant challenge. nih.gov Chromatographic methods are often essential to distinguish between isomers, as they may not be differentiable by mass spectrometry alone. nih.gov The development of specialized chromatographic columns and methods is crucial for separating and identifying the various potential isomers of Taurolipid C that may exist in nature. mdpi.comresearchgate.net

Emerging Research Areas and Unexplored Biological Roles of Taurolipid C

While initial research has focused on the role of taurolipids as chemical cues in planktonic interactions, there are vast, unexplored areas regarding the broader ecological and biological significance of Taurolipid C.

The discovery of taurolipids, such as the copepodamides, as signaling molecules that can induce defensive responses in phytoplankton has opened a new chapter in chemical ecology. acs.orgnih.gov These compounds, detectable at picomolar concentrations, demonstrate the extreme sensitivity of marine organisms to chemical cues in their environment. acs.org The release of taurolipids by copepods can influence the formation of harmful algal blooms by deterring grazing and promoting the proliferation of toxic algae. nih.govnoaa.gov

Future research will likely delve deeper into the specifics of these interactions. Investigating how different species of copepods produce unique blends of taurolipids and how various phytoplankton species respond to these chemical signals is a key area of interest. nih.gov Furthermore, the role of such chemical signaling is not limited to two-species interactions; it can have cascading effects on the entire food web and influence the biogeochemical cycles of marine ecosystems. speciesconnect.comfrontiersin.org The study of interspecies interactions, mediated by compounds like Taurolipid C, is a rapidly expanding field that can reveal complex ecological relationships and mechanisms of community organization. frontiersin.orgnih.gov For instance, some bacteria are known to be involved in biofilm formation, a process that can be influenced by lipids, suggesting a potential role for Taurolipid C in microbial community structure. researchgate.netresearchgate.net

The biological functions of Taurolipid C and its analogs are likely not limited to their role as chemical signals in the marine environment. Taurine itself is an essential compound in many organisms, involved in processes like osmoregulation, detoxification, and neuromodulation. nih.gov The conjugation of taurine to a complex lipid structure like that of Taurolipid C suggests the potential for a wide range of other biological activities.

Emerging research could explore:

Antimicrobial Properties: The structural similarity of Taurolipid C to other bioactive lipids suggests it may possess antimicrobial properties. Some bacterial lipids are involved in forming biofilms, which can confer resistance to antibiotics. researchgate.netacs.org Investigating whether Taurolipid C can disrupt or inhibit biofilm formation is a promising avenue.

Immunomodulatory Effects: Lipids play crucial roles in signaling pathways within the immune systems of higher organisms. Future studies could examine whether Taurolipid C or its analogs can modulate immune responses, which could have implications for developing new therapeutic agents.

Bioremediation: Some marine bacteria are known to degrade hydrocarbons and other pollutants. mdpi.comijcmas.com The role of lipids in the metabolism and survival of these bacteria in polluted environments is an area ripe for investigation, and Taurolipid C could potentially play a role in these processes.

The exploration of these broader biological functions will require the development of new bioassays and the screening of Taurolipid C and its synthetic analogs against a wide range of biological targets. The unique chemical structure of Taurolipid C makes it a fascinating subject for future research with the potential for discoveries in ecology, medicine, and biotechnology.

常见问题

Q. How should researchers address ethical considerations in Taurolipid C’s preclinical testing?

  • Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived cells, obtain IRB approval and document informed consent. Disclose conflicts of interest and funding sources transparently .

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